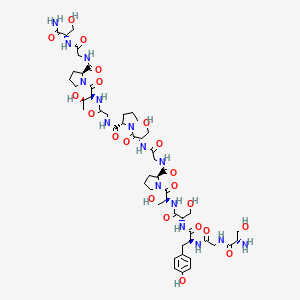

Tau Peptide (512-525) amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H77N15O21 |

|---|---|

Molecular Weight |

1236.2 g/mol |

IUPAC Name |

(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C51H77N15O21/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+/m1/s1 |

InChI Key |

HIDFSXUHXQELBQ-VJHWVVLPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Tau Peptide (512-525) Amide in Tauopathy: An Uncharted Territory in Neurodegenerative Disease Research

Despite its commercial availability as a research tool, the specific function and mechanism of action of Tau Peptide (512-525) amide, with the amino acid sequence SGYSSPGSPGTPGS-NH2, in the context of tauopathies remain largely undocumented in publicly available scientific literature. This C-terminal fragment of the tau protein represents a region of significant interest in the broader field of neurodegenerative disease research, yet specific studies elucidating its direct role are conspicuously absent.

Tauopathies, including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The tau protein, in its physiological state, is crucial for the stabilization of microtubules, which are essential components of the neuronal cytoskeleton responsible for axonal transport and structural integrity. The C-terminal region of tau, from which the (512-525) amide peptide is derived, plays a pivotal role in microtubule binding and is also central to the pathological aggregation process.[1][2]

Research has extensively demonstrated that the C-terminal domain of tau is a key player in both the normal function and the pathological transformation of the protein. Truncation of the C-terminus has been shown to significantly impact tau's stability and its propensity to aggregate.[3][4] Specifically, removal of certain C-terminal portions can enhance the rate and extent of tau polymerization in vitro, suggesting an inhibitory role for this region in the aggregation process under normal conditions.[4]

The phosphorylation state of the C-terminal region is also a critical determinant of tau's function. Numerous phosphorylation sites have been identified in the C-terminal domain of tau, and their modification by kinases such as glycogen (B147801) synthase kinase-3β (GSK-3β) and subsequent dephosphorylation by phosphatases like protein phosphatase 2A (PP2A) are key regulatory events.[5][6][7][8][9][10] Hyperphosphorylation in this region is known to decrease tau's affinity for microtubules, leading to microtubule destabilization and an increased pool of soluble tau that is prone to aggregation.[2]

While the broader C-terminal domain is a subject of intense investigation, the specific biological activity of the this compound fragment has not been detailed in peer-reviewed studies. It is commercially available, indicating its potential use in various research applications, such as epitope mapping for antibody development, in vitro aggregation assays, or as a tool to study the interactions of this specific tau region with other proteins or small molecules. However, without published data, its precise function—whether it promotes or inhibits tau aggregation, its effect on microtubule dynamics, or its involvement in any signaling pathways—remains speculative.

Given the absence of specific experimental data for this compound, it is not possible to provide a detailed technical guide with quantitative data, specific experimental protocols, or signaling pathway diagrams as requested. The scientific community's understanding of this particular peptide is still in its infancy, and future research is required to elucidate its specific role in the complex puzzle of tauopathy. Researchers interested in this peptide would need to conduct foundational in vitro and in vivo studies to characterize its biochemical and cellular functions.

References

- 1. The Role of the Carboxyl-Terminal Sequence of Tau and MAP2 in the Pathogenesis of Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Human tau accumulation promotes glycogen synthase kinase-3β acetylation and thus upregulates the kinase: A vicious cycle in Alzheimer neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation sites on tau identified by nanoelectrospray mass spectrometry: differences in vitro between the mitogen-activated protein kinases ERK2, c-Jun N-terminal kinase and P38, and glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PP2A regulates tau phosphorylation directly and also indirectly via activating GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of Tau Peptide (512-525) Amide in Neurodegeneration: A Technical Overview

For Immediate Release

[City, State] – [Date] – The intricate landscape of neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies, has long been a focus of intense scientific scrutiny. Central to this research is the microtubule-associated protein Tau. While the full-length protein's role in the stabilization of neuronal microtubules and its pathological aggregation are well-documented, the specific functions of its various fragments remain a frontier of investigation. This technical guide delves into the current understanding of a particular fragment, Tau Peptide (512-525) amide, and its putative role in the complex cascade of neurodegeneration.

Recent inquiries into the functional significance of specific Tau protein fragments have led to the commercial availability of synthetic peptides like this compound for research applications. This polypeptide is accessible through peptide screening, a powerful methodology for exploring protein interactions, functional analysis, and epitope mapping. However, a comprehensive review of the current scientific literature reveals a notable gap in the specific characterization of the Tau (512-525) amide fragment's direct involvement in neurodegenerative processes. While this peptide is available as a research tool, detailed studies elucidating its precise mechanism of action, its impact on neuronal function, and its role in signaling pathways are not yet extensively published.

This guide, therefore, aims to provide a foundational understanding based on the broader knowledge of the Tau protein, offering a framework within which the potential role of the (512-525) amide fragment can be contextualized.

The Broader Context: Tau Protein in Neuronal Health and Disease

The Tau protein is fundamental to the stability of the neuronal cytoskeleton.[1][2] In its physiological state, Tau binds to and stabilizes microtubules, the cellular "highways" essential for axonal transport and the maintenance of neuronal structure.[1][2] The function of Tau is intricately regulated by post-translational modifications, most notably phosphorylation.

In the pathological context of tauopathies, including Alzheimer's disease, Tau becomes hyperphosphorylated.[2] This aberrant phosphorylation leads to the detachment of Tau from microtubules, causing their destabilization and impairing axonal transport.[2] The detached, hyperphosphorylated Tau monomers then misfold and aggregate, forming oligomers and eventually the neurofibrillary tangles (NFTs) that are a hallmark of these devastating diseases.[3] The accumulation of these toxic Tau species is strongly correlated with neuronal dysfunction and cell death.

Potential Roles and Research Directions for this compound

Given the current landscape of research, the specific contributions of the Tau (512-525) amide fragment to neurodegeneration remain speculative and represent an open area for investigation. The availability of this peptide provides researchers with a valuable tool to explore several key questions:

-

Interaction with Full-Length Tau: Does this fragment interact with monomeric or aggregated forms of full-length Tau? Could it act as a seed for aggregation or, conversely, as an inhibitor of fibril formation?

-

Neurotoxicity: Does the Tau (512-525) amide peptide itself exhibit any cytotoxic effects on neuronal cells in culture?

-

Signaling Pathway Modulation: Does this peptide influence any of the known signaling pathways implicated in Tau pathology, such as those involving kinases (e.g., GSK-3β, CDK5) or phosphatases?

-

Interaction with Other Pathological Proteins: Could this fragment interact with other key players in neurodegeneration, such as amyloid-beta, and what are the functional consequences of such interactions?

Experimental Approaches for Characterization

To elucidate the role of this compound, a range of established experimental protocols can be employed.

Table 1: Potential Experimental Assays for Functional Characterization of this compound

| Experimental Question | Suggested Assay | Description | Potential Readouts |

| Aggregation Propensity | Thioflavin T (ThT) Aggregation Assay | The peptide is incubated, alone or with full-length Tau, in the presence of the fluorescent dye ThT, which binds to beta-sheet structures characteristic of amyloid fibrils. | Increase in ThT fluorescence over time, indicating fibril formation. |

| Neurotoxicity | MTT or LDH Assay on Neuronal Cell Cultures | Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are treated with varying concentrations of the peptide. Cell viability is assessed by measuring metabolic activity (MTT) or membrane integrity (LDH release). | Decrease in cell viability, indicating a cytotoxic effect. |

| Microtubule Assembly | Tubulin Polymerization Assay | The effect of the peptide on the in vitro polymerization of purified tubulin is monitored by measuring changes in light scattering or fluorescence. | Alteration in the rate or extent of tubulin polymerization. |

| Protein-Protein Interaction | Co-immunoprecipitation (Co-IP) or Surface Plasmon Resonance (SPR) | Co-IP can be used to determine if the peptide interacts with full-length Tau or other proteins in cell lysates. SPR can provide quantitative data on binding affinity and kinetics. | Detection of a binding interaction and measurement of binding constants (KD). |

Visualizing Potential Research Workflows

The investigation into the function of this compound can be structured through a systematic workflow.

Conclusion and Future Perspectives

While the specific role of this compound in neurodegeneration is currently undefined in the scientific literature, its availability presents a valuable opportunity for the research community. By employing the established methodologies outlined in this guide, scientists can begin to unravel the functional significance of this and other Tau fragments. Such studies are crucial for building a more complete picture of Tau pathology and may ultimately lead to the identification of novel therapeutic targets for Alzheimer's disease and related neurodegenerative disorders. The journey to understanding the intricate puzzle of tauopathies requires a detailed examination of each piece, and the study of specific peptide fragments like Tau (512-525) amide will undoubtedly contribute to this critical endeavor.

References

A Technical Guide to the Structural Properties of Tau Peptide (512-525) Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein Tau is central to the pathology of several neurodegenerative diseases, collectively termed tauopathies, including Alzheimer's disease. The aggregation of Tau into paired helical filaments (PHFs) is a hallmark of these conditions. Specific fragments of the Tau protein are believed to play a crucial role in initiating and propagating this aggregation cascade. This technical guide focuses on the structural properties of a C-terminal fragment, Tau Peptide (512-525) amide, providing an in-depth overview of the methodologies used to characterize its structure and aggregation propensity. While direct experimental data for this specific peptide is limited in publicly accessible literature, this document outlines the established experimental protocols and presents illustrative data from related Tau fragments to provide a comprehensive framework for its investigation.

Introduction to this compound

The Tau protein is an intrinsically disordered protein (IDP) that stabilizes microtubules in neurons under normal physiological conditions.[1] In tauopathies, Tau detaches from microtubules and assembles into insoluble aggregates.[2] The C-terminal region of Tau is implicated in both its interaction with microtubules and its pathological aggregation.[3][4]

The peptide in focus, this compound, corresponds to the amino acid sequence SGYSSPGSPGTPGS-NH2 . It is noteworthy that the numbering (512-525) does not align with the canonical sequence of the longest human Tau isoform (2N4R), which comprises 441 amino acids.[5] This numbering may refer to a different isoform or a non-standard nomenclature. However, the specified sequence is commercially available and represents a segment of the C-terminal projection domain, a region known for its high density of proline and glycine (B1666218) residues, which influences its conformational flexibility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Sequence | SGYSSPGSPGTPGS-NH2 |

| Molecular Formula | C51H77N15O21 |

| Average Molecular Weight | 1236.26 g/mol |

| Terminal Modifications | C-terminal amidation |

Secondary Structure Analysis

The secondary structure of peptides is a critical determinant of their function and aggregation propensity. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps for analyzing the secondary structure of this compound.

-

Sample Preparation:

-

Dissolve lyophilized this compound in an appropriate buffer, typically a low-salt phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4), to a final concentration of 10-50 µM.[6]

-

Filter the peptide solution through a 0.22 µm syringe filter to remove any pre-existing aggregates.

-

Prepare a buffer blank for background subtraction.

-

-

Instrument Setup:

-

Use a calibrated CD spectropolarimeter.

-

Set the measurement parameters:

-

Use a quartz cuvette with a path length of 0.1 cm.[6]

-

Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

-

-

Data Acquisition:

-

Record a baseline spectrum using the buffer blank.

-

Record the CD spectrum of the peptide sample.

-

Acquire multiple scans (typically 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θobs * 100) / (c * n * l) where:

-

θobs is the observed ellipticity in degrees.

-

c is the molar concentration of the peptide.

-

n is the number of amino acid residues (14 for this peptide).

-

l is the path length of the cuvette in cm.

-

-

Deconvolute the resulting spectrum using a secondary structure prediction algorithm such as BeStSel or DichroWeb to estimate the percentage of α-helix, β-sheet, random coil, and turns.[5][8]

-

Expected Structural Characteristics

Given its high content of proline and glycine residues, this compound is expected to adopt a predominantly random coil conformation in solution. CD spectra of other non-aggregating Tau fragments typically show a strong negative peak around 200 nm, which is characteristic of a disordered structure.[6] Upon aggregation, a conformational transition to a β-sheet structure is expected, which would be indicated by the appearance of a negative peak around 218 nm in the CD spectrum.

Table 2: Illustrative Secondary Structure Content of a Tau Fragment (Monomeric vs. Aggregated)

Note: This is representative data from a different Tau fragment and serves as an example of expected changes.

| Conformation | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Turns (%) |

| Monomeric | ~5 | ~15 | ~60 | ~20 |

| Aggregated | ~5 | ~45 | ~30 | ~20 |

Aggregation Kinetics

The propensity of Tau peptides to aggregate into amyloid-like fibrils is a key aspect of their pathological role. The Thioflavin T (ThT) fluorescence assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol describes how to monitor the aggregation of this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of Thioflavin T (e.g., 1 mM) in water and filter through a 0.22 µm syringe filter. Store in the dark.

-

(Optional) Prepare a stock solution of an aggregation inducer, such as heparin (e.g., 1 mg/mL).

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, prepare reaction mixtures containing:

-

Tau peptide at a final concentration of 10-50 µM.

-

ThT at a final concentration of 10-25 µM.

-

(Optional) Heparin at a concentration that promotes aggregation (e.g., a 1:4 heparin to Tau molar ratio).

-

Buffer to the final volume.

-

-

Include control wells: buffer with ThT only (for background), and peptide with ThT but without inducer.

-

-

Data Acquisition:

-

Place the 96-well plate in a fluorescence plate reader equipped with temperature control and shaking.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for an extended period (e.g., 24-72 hours).

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.[4]

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity as a function of time. The resulting curve typically has a sigmoidal shape with three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

-

Analyze the curve to extract kinetic parameters such as the lag time (tlag) and the apparent rate constant of fibril growth (kapp).

-

Expected Aggregation Behavior

The aggregation of Tau peptides is a nucleation-dependent process. The kinetics can be influenced by factors such as peptide concentration, temperature, pH, and the presence of inducers like heparin. For this compound, it is hypothesized that it may not readily aggregate on its own but could be induced to do so, or it might participate in the aggregation of larger Tau fragments.

Table 3: Illustrative Aggregation Kinetic Parameters for a Tau Fragment

Note: This is representative data from a different Tau fragment and serves as an example.

| Condition | Lag Time (tlag) (hours) | Apparent Rate Constant (kapp) (h-1) |

| Peptide alone | > 48 | N/A |

| Peptide + Heparin | 8.5 ± 1.2 | 0.25 ± 0.05 |

| Peptide + Heparin + Inhibitor | 22.1 ± 2.5 | 0.11 ± 0.03 |

Morphological Analysis of Aggregates

Transmission Electron Microscopy (TEM) is used to visualize the morphology of the aggregates formed at the end of the aggregation assay to confirm the presence of amyloid-like fibrils.

Experimental Protocol: Negative-Stain Transmission Electron Microscopy (TEM)

-

Sample Preparation:

-

Take an aliquot from the plateau phase of the ThT aggregation assay.

-

Place a 3-5 µL drop of the sample onto a carbon-coated copper grid for 1-2 minutes.

-

Wick off the excess liquid with filter paper.

-

-

Staining:

-

Wash the grid by placing it on a drop of deionized water for 1 minute and then wick off the excess water.

-

Stain the grid by placing it on a drop of 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).

-

Acquire images at various magnifications to observe the overall morphology of the aggregates. Amyloid fibrils are typically long, unbranched, and have a diameter of 5-15 nm.

-

Visualized Workflows and Relationships

Signaling Pathways and Logical Relationships

Caption: Conceptual pathway of Tau protein aggregation from soluble monomers to toxic fibrils.

Experimental Workflows

Caption: Experimental workflow for determining peptide secondary structure using CD spectroscopy.

Caption: Experimental workflow for monitoring peptide aggregation kinetics via ThT fluorescence.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tau in Alzheimer neurofibrillary tangles. N- and C-terminal regions are differentially associated with paired helical filaments and the location of a putative abnormal phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Tau-441 (2N4R) Wild-Type Monomers (SPR-479) | StressMarq Biosciences Inc. [stressmarq.com]

- 5. UniProt: P10636 [genome.jp]

- 6. Protein anatomy: C-tail region of human tau protein as a crucial structural element in Alzheimer's paired helical filament formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. uniprot.org [uniprot.org]

Technical Whitepaper: The Role of Tau Peptide (512-525) Amide in Alzheimer's Disease Research

Executive Summary

This technical guide addresses the current understanding and research applications of the Tau Peptide (512-525) amide in the context of Alzheimer's disease. Extensive investigation of publicly available scientific literature and vendor specifications reveals that while this peptide is commercially available for research purposes, specific data on its mechanism of action, quantitative experimental results, and detailed protocols are notably absent. The peptide is consistently described as a product identified through "peptide screening," a high-throughput method used to identify molecules with potential for protein interaction, functional analysis, or epitope mapping.[1][2]

This guide will first situate the peptide within the broader context of tau protein pathology in Alzheimer's disease. It will then summarize the available information on this compound and present general experimental protocols and conceptual frameworks that would be applicable to its characterization. Due to the lack of specific data, this paper will focus on the foundational knowledge required for a research team to initiate an investigation into this peptide's function.

Introduction: Tau Protein in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: extracellular plaques composed of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles (NFTs)[3][4]. NFTs are aggregates of the microtubule-associated protein tau (MAPT).[3][4]

In a healthy neuron, tau protein binds to and stabilizes microtubules, which are critical components of the cellular cytoskeleton responsible for structural support and axonal transport.[5][6] The function of tau is tightly regulated by post-translational modifications, most notably phosphorylation.[3][7] In the pathological state of AD and other "tauopathies," tau becomes hyperphosphorylated, causing it to detach from microtubules.[5][8] This dissociation leads to microtubule instability and disrupts essential neuronal functions. The unbound, hyperphosphorylated tau monomers are prone to misfold and aggregate, forming soluble oligomers and eventually the insoluble paired helical filaments (PHFs) that constitute NFTs.[5] The accumulation of these tau aggregates is strongly correlated with neuronal loss and cognitive decline in Alzheimer's disease.[4]

The Subject Molecule: this compound

This compound is a synthetic polypeptide fragment corresponding to amino acid residues 512-525 of a specific tau isoform. This sequence is located in the C-terminal region of the full-length protein.[9] The C-terminus of tau is known to play a significant role in the protein's stability and its potential for neurotoxicity when truncated.[9]

Despite its availability as a research tool, published studies detailing the specific function of the (512-525) amide fragment are not present in the surveyed literature. Commercial suppliers note that it was identified via peptide screening, suggesting it may have been flagged for its potential in protein interaction or functional analysis, but the outcomes of these screens are not publicly detailed.[1][2] Therefore, its role as a potential inhibitor, promoter of aggregation, or biomarker remains to be experimentally defined.

General Experimental Frameworks for Characterization

Given the absence of specific data, a logical research progression would involve characterizing the peptide's fundamental biochemical and cellular activities. The following sections outline standard methodologies and logical workflows for such an investigation.

Investigating Effects on Tau Aggregation

A primary question for any tau fragment is its effect on the aggregation of full-length tau. Standard in vitro assays can determine if the peptide inhibits, seeds, or has no effect on fibrillization.

Logical Workflow for Aggregation Analysis

Caption: Workflow for assessing the peptide's effect on tau aggregation.

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol is a generalized method for monitoring tau aggregation in vitro.[6][10][11]

-

Reagent Preparation :

-

Aggregation Buffer : Prepare a buffer suitable for tau aggregation (e.g., 10 mM HEPES, 100 mM NaCl, 10 µM DTT, pH 7.4).

-

Tau Stock : Prepare a stock solution of purified, monomeric full-length tau protein (e.g., 2N4R isoform) in aggregation buffer. Concentration should be determined empirically, often in the range of 5-20 µM.

-

Peptide Stock : Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Inducer Stock : Prepare a stock solution of an aggregation inducer, such as heparin (e.g., at a 4:1 molar ratio of Tau:Heparin).

-

ThT Solution : Prepare a stock solution of Thioflavin T (e.g., 500 µM in aggregation buffer).

-

-

Assay Setup :

-

In a 96-well black, clear-bottom plate, add aggregation buffer, ThT solution (to a final concentration of ~10-20 µM), and full-length tau protein.

-

Add varying concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) and a positive control (known inhibitor, if available).

-

Initiate the aggregation by adding the inducer (heparin) to all wells.

-

-

Measurement :

-

Immediately place the plate in a plate reader set to 37°C with intermittent shaking.

-

Measure fluorescence intensity at set intervals (e.g., every 15-30 minutes) for up to 48-72 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[10]

-

-

Data Analysis :

-

Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleation-dependent polymerization.

-

Compare the lag time, maximum fluorescence, and slope of the curves from peptide-treated wells to the control wells to determine if the peptide inhibits or enhances aggregation.

-

Relevant Signaling Pathways in Tau Pathology

While no signaling pathways are directly linked to the (512-525) fragment, understanding the pathways that regulate full-length tau is crucial for designing future experiments. Key kinases that phosphorylate tau, promoting its detachment and aggregation, include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[5][8] These kinases are nodes in complex signaling cascades.

Simplified Tau Phosphorylation Pathway

Caption: Key kinases involved in pathological tau phosphorylation.

Future studies could investigate if this compound interferes with these kinase activities or serves as a competitive substrate, thereby modulating the phosphorylation state of full-length tau.

Conclusion and Future Directions

This compound represents a molecular tool whose potential in Alzheimer's disease research is currently undefined. The repeated description of this peptide as a product of "peptide screening" without associated functional data suggests it may be an orphan from a discovery program. For research teams interested in this specific fragment, the immediate path forward involves a systematic, foundational characterization.

Key research questions to address include:

-

Aggregation : Does the peptide inhibit, promote, or modify the aggregation pathway of full-length tau?

-

Binding : Does the peptide directly bind to monomeric, oligomeric, or fibrillar forms of tau? What is its binding affinity?

-

Cellular Activity : Does the peptide enter neuronal cells? If so, does it affect tau phosphorylation, microtubule stability, or cellular viability?

-

Enzymatic Interaction : Does the peptide interact with key tau kinases (e.g., GSK-3β, CDK5) or phosphatases?

By employing the standard experimental frameworks outlined in this guide, the scientific community can begin to elucidate the functional role, if any, of this compound and determine its value as a tool or therapeutic lead in the fight against Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tauopathies: Deciphering Disease Mechanisms to Develop Effective Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. scantox.com [scantox.com]

- 7. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The C-terminus of tau protein plays an important role in its stability and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Tau Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

An In-depth Technical Guide to the Synthesis and Purification of Tau Peptide (512-525) Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chemical synthesis and subsequent purification of Tau Peptide (512-525) amide. The information presented herein is intended to equip researchers in the fields of neurodegenerative disease, biochemistry, and drug discovery with the necessary details to produce this peptide at high purity for various research applications.

Introduction to this compound

The Tau protein is intrinsically linked to the pathology of several neurodegenerative disorders, including Alzheimer's disease, where its hyperphosphorylated form aggregates into neurofibrillary tangles. Specific fragments of the Tau protein are often synthesized for in vitro studies to investigate the mechanisms of aggregation, phosphorylation, and interaction with other molecules. This compound, with the sequence SGYSSPGSPGTPGS-NH2, is a C-terminally amidated 14-amino acid fragment of the Tau protein. The C-terminal amidation mimics the native peptide bond, neutralizing the charge of the C-terminal carboxyl group, which can be crucial for biological activity and stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Sequence | H-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser-NH2 |

| Molecular Formula | C₅₁H₇₇N₁₅O₂₁ |

| Molecular Weight | 1236.26 g/mol [1][2] |

| Purity (Typical) | >95% (as determined by HPLC)[1] |

| Appearance | White Powder[1] |

| Storage Conditions | -20°C, protected from light, in a dry environment[1] |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The recommended method for the synthesis of this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy. This method offers high efficiency and is amenable to both manual and automated synthesis platforms.

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted in the diagram below.

Caption: Solid-Phase Synthesis Workflow for this compound.

Detailed Experimental Protocol: Fmoc-SPPS

This protocol is adapted from standard Fmoc/tBu SPPS methodologies.

Materials:

Table 2: Materials for Peptide Synthesis

| Reagent | Purpose |

| Rink Amide Resin | Solid support for C-terminal amide peptides. |

| Dimethylformamide (DMF) | Primary solvent for washing and reactions. |

| Dichloromethane (DCM) | Solvent for washing. |

| 20% (v/v) Piperidine (B6355638) in DMF | Fmoc deprotection agent. |

| Fmoc-amino acids with side-chain protection | Building blocks for the peptide chain. |

| HBTU/HATU and DIPEA or DIC/Oxyma | Coupling reagents for amide bond formation. |

| Trifluoroacetic acid (TFA) | Reagent for cleavage from the resin. |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions. |

| Water | Scavenger. |

| Cold Diethyl Ether | For precipitation of the crude peptide. |

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (Fmoc-Ser(tBu)-OH, 3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activated amino acid solution.

-

Add the mixture to the deprotected resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Pro, Thr(tBu), Gly, Pro, Ser(tBu), Gly, Pro, Ser(tBu), Ser(tBu), Tyr(tBu), Gly, Ser(tBu)).

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). Given the high content of serine and threonine, this standard cocktail is generally effective.

-

Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Table 3: Expected Synthesis Outcomes

| Parameter | Expected Value |

| Crude Peptide Yield | 70-85% |

| Purity of Crude Peptide | 50-70% |

Purification of this compound

The primary method for purifying the crude synthetic peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Purification and Characterization Workflow

The following diagram illustrates the workflow for the purification and subsequent characterization of the synthesized peptide.

Caption: Purification and Characterization Workflow for this compound.

Detailed Experimental Protocol: RP-HPLC Purification

Materials and Instrumentation:

Table 4: Materials and Instrumentation for HPLC Purification

| Item | Specification |

| Instrument | Preparative HPLC system |

| Column | Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Detector | UV detector at 214 nm and 280 nm |

Protocol:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm filter.

-

Chromatography:

-

Equilibrate the preparative C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run a linear gradient of Mobile Phase B. Given the hydrophilic nature of the SGYSSPGSPGTPGS-NH2 sequence, a shallow gradient starting from a low percentage of acetonitrile is recommended. A suggested starting gradient is 5-35% B over 30 minutes.

-

-

Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC using a similar gradient on an analytical C18 column.

-

Final Product Preparation: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.

Table 5: Suggested HPLC Gradient for Purification

| Time (min) | % Mobile Phase B |

| 0 | 5 |

| 30 | 35 |

| 35 | 95 |

| 40 | 95 |

| 41 | 5 |

| 50 | 5 |

Characterization of Purified this compound

The identity and purity of the final product must be confirmed by mass spectrometry and analytical RP-HPLC.

Mass Spectrometry

Protocol (MALDI-TOF):

-

Dissolve the purified peptide in a 50:50 acetonitrile:water solution with 0.1% TFA to a concentration of approximately 1 mg/mL.

-

Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a 1:1 ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

Acquire the mass spectrum in positive ion mode.

Table 6: Expected Mass Spectrometry Results

| Parameter | Expected Value |

| Theoretical Mass (Monoisotopic) | 1235.53 Da |

| Observed Mass [M+H]⁺ | ~1236.54 Da |

Analytical RP-HPLC

The purity of the final product is determined by integrating the peak areas from the analytical HPLC chromatogram. The final product should exhibit a single major peak, indicating high purity.

Conclusion

The protocols detailed in this guide provide a robust framework for the successful synthesis and purification of this compound. Adherence to these methodologies, utilizing standard Fmoc-SPPS chemistry followed by RP-HPLC purification, will yield a high-purity peptide suitable for rigorous research applications in the study of neurodegenerative diseases. The characterization techniques described are essential for verifying the identity and purity of the final product, ensuring the reliability and reproducibility of subsequent experiments.

References

"discovery and significance of Tau Peptide (512-525) amide"

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microtubule-associated protein tau is a central figure in the pathology of numerous neurodegenerative diseases, collectively termed tauopathies, including Alzheimer's disease. The aggregation of tau into neurofibrillary tangles is a pathological hallmark of these conditions. Specific fragments of the tau protein are of significant interest to researchers for their role in initiating and propagating this aggregation process. This technical guide provides available information on Tau Peptide (512-525) amide and, due to the limited specific data on this peptide, offers a comprehensive examination of a well-characterized counterpart, Acetyl-Tau Peptide (273-284) amide , as a representative model for studying tau aggregation and neurotoxicity. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate further research in this critical area.

This compound: An Overview

Sequence: SGYSSPGSPGTPGS-NH2[1]

Discovery and Significance: this compound is a polypeptide identified through peptide screening methodologies.[2][3] Peptide screening is a research tool that utilizes immunoassays to pool active peptides, which can then be used for investigating protein interactions, functional analysis, and epitope mapping.[2] While commercially available for research purposes, detailed public information regarding the specific discovery, significance, and involvement of this compound in distinct signaling pathways is limited. Its primary application lies in its use as a tool for screening and functional assays.[2]

Due to the scarcity of in-depth data specifically for this compound, the remainder of this guide will focus on a more extensively studied tau fragment, Acetyl-Tau Peptide (273-284) amide, to provide a detailed technical framework for researchers.

Acetyl-Tau Peptide (273-284) amide: A Model for Tau Pathology

Sequence: Ac-GKVQIINKKLDL-NH₂

Significance: Acetyl-Tau Peptide (273-284) amide corresponds to a critical fragment within the microtubule-binding repeat domain of the longest human tau isoform.[4] This peptide is of significant interest because of its involvement in the formation of paired helical filaments, a key component of neurofibrillary tangles.[5] It is frequently utilized in research to investigate the mechanisms of tau aggregation, its neurotoxic effects, and its interaction with other key proteins in neurodegenerative diseases, such as Amyloid-β.[4][5] Studies suggest that this peptide fragment can directly interact with Amyloid-β monomers and oligomers, potentially inhibiting the formation of mature amyloid fibrils and redirecting aggregation towards non-fibrillar species.[6][7]

Quantitative Data

Quantitative data on the neurotoxicity of Acetyl-Tau Peptide (273-284) amide aggregates is not extensively available in the public domain. However, studies on aggregates from full-length tau and other fragments provide a valuable framework. The following tables summarize relevant data from such studies, which can serve as a proxy for estimating the neurotoxic potential.

Table 1: Neurotoxicity of Tau Aggregates in SH-SY5Y Cells [4]

| Tau Species | Concentration / Pre-aggregation Time | Assay | Observed Effect |

| Full-length Tau | 5 µM / 12 h | MTT Assay | ~30% reduction in cell viability[8] |

| Tau Oligomers | Various concentrations / 6-24 h | MTT Assay | Significant decrease in cell viability compared to non-aggregated Tau[9] |

| Tau Oligomers | Various concentrations / 24 h or more | LDH Assay | Significant increase in LDH leakage compared to non-aggregated Tau[9] |

Table 2: Biophysical Characterization of Tau Peptide Interactions

| Interacting Peptides | Method | Observation | Reference |

| Ac-Aβ(25-35)-NH₂ and Ac-Tau(273-284)-NH₂ | Ion Mobility-Mass Spectrometry (IM-MS) | High affinity to form heteroligomers. Tau fragment can trap Aβ fragment in smaller oligomeric forms. | [7] |

Experimental Protocols

This protocol outlines the synthesis of Ac-GKVQIINKKLDL-NH₂ using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin.[5]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine (B6355638) in DMF

-

HBTU, HOBt, DIPEA (coupling reagents)

-

Acetic anhydride

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.[5]

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.[5]

-

Amino Acid Coupling: Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and couple to the resin for 2 hours. Monitor with a Kaiser test. Repeat for each amino acid in the sequence.[5]

-

Acetylation: After coupling the final amino acid and removing the Fmoc group, acetylate the N-terminus with acetic anhydride.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.[5]

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.[5]

-

Drying: Dry the crude peptide under vacuum.[5]

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.[5]

Procedure:

-

Purification: Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in water) and inject it onto a preparative C18 column. Elute with a gradient of Mobile Phase B (e.g., 0.1% TFA in acetonitrile). Collect fractions containing the pure peptide.[5]

-

Characterization: Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI mass spectrometry.

This assay monitors the formation of β-sheet-rich amyloid-like fibrils.[10]

Materials:

-

Acetyl-Tau (273-284) amide

-

Thioflavin T (ThT) stock solution (1 mM in dH₂O)[10]

-

Assay Buffer (e.g., 20 mM Ammonium Acetate, pH 7.0)[10]

-

Heparin (optional, as an aggregation inducer)

-

Black, clear-bottom 96-well plate

Procedure:

-

Peptide Preparation: To ensure reproducible results, it is recommended to pre-treat the lyophilized peptide to break down any pre-existing aggregates. This can be done by dissolving in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), evaporating the solvent, and then resuspending in the assay buffer.[10]

-

Reaction Mixture: Prepare a reaction mixture containing the tau peptide, ThT, and heparin (if used) in the assay buffer.[10]

-

Incubation and Measurement: Pipette the reaction mixture into a 96-well plate. Measure fluorescence intensity (excitation ~450 nm, emission ~482-490 nm) at regular intervals with shaking before each reading.[10]

-

Data Analysis: Subtract the background fluorescence from a ThT-only control. Plot the average fluorescence intensity against time to observe the aggregation kinetics.[10]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

-

SH-SY5Y cells or other suitable neuronal cell line

-

Cell culture medium

-

Prepared Acetyl-Tau (273-284) amide aggregates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[4]

-

Treatment: Treat the cells with different concentrations of the tau peptide aggregates for 24-48 hours.[4]

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm.

This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.

Materials:

-

Cell lysates from treated and control cells

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)[11][12][13]

-

Assay buffer

Procedure:

-

Cell Lysis: Prepare cell lysates from cells treated with tau aggregates and from untreated control cells.

-

Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate.

-

Incubation: Incubate at 37°C for 1-2 hours.[11]

-

Measurement: Measure the absorbance at 405 nm for the colorimetric assay or fluorescence (excitation ~380 nm, emission ~420-460 nm) for the fluorometric assay.[11][12]

-

Data Analysis: Compare the signal from treated samples to the untreated control to determine the fold increase in caspase-3 activity.[14]

Visualization of Pathways and Workflows

Signaling Pathways in Tau-Mediated Neurotoxicity

The aggregation of tau peptides can trigger a cascade of events leading to neuronal dysfunction and death. Key pathways involved include the activation of apoptotic caspases and the induction of oxidative stress.

Caption: Tau aggregate-induced apoptosis signaling pathway.

Experimental Workflow for Studying Tau Neurotoxicity

A typical workflow for investigating the neurotoxic effects of a tau peptide involves peptide synthesis, aggregation, and subsequent cellular assays.

Caption: Experimental workflow for Tau neurotoxicity studies.

Logical Relationship of Tau and Amyloid-β Interaction

The interaction between tau peptides and Amyloid-β (Aβ) is a key area of research in Alzheimer's disease. The following diagram illustrates the proposed inhibitory effect of a tau fragment on Aβ fibrillogenesis.

Caption: Tau peptide inhibition of Aβ fibrillogenesis.

Conclusion

While specific data on the discovery and significance of this compound are limited, the study of tau fragments remains a cornerstone of neurodegenerative disease research. The detailed examination of Acetyl-Tau Peptide (273-284) amide in this guide provides a robust framework for investigating the mechanisms of tau aggregation and neurotoxicity. The provided protocols and visualizations serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of tauopathies and develop novel therapeutic interventions. Further research into the specific roles of various tau fragments, including this compound, will be crucial for a comprehensive understanding of these devastating diseases.

References

- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. mpbio.com [mpbio.com]

- 14. merckmillipore.com [merckmillipore.com]

Navigating the Terminus: A Technical Guide to the Biochemical Characteristics of C-Terminal Tau Peptides

A Note on Nomenclature: The requested peptide, "Tau Peptide (512-525)," falls outside the amino acid sequence of known human Tau protein isoforms. The longest isoform, Tau-F (or 2N4R), comprises 441 amino acids. This guide will therefore focus on the biochemical characteristics of peptides derived from the C-terminal region of Tau (approximately residues 421-441), a critical domain in Tau function and pathology, to address the likely scientific interest of the query.

This technical whitepaper provides an in-depth examination of the biochemical properties of C-terminal Tau peptides, tailored for researchers, scientists, and professionals in drug development. It covers aggregation properties, post-translational modifications, and relevant experimental methodologies.

Core Biochemical Characteristics

The C-terminal region of the Tau protein is intrinsically disordered and plays a significant role in regulating microtubule binding and Tau aggregation. Peptides from this region are valuable tools for studying the mechanisms of Tauopathy.

Amino Acid Sequence and Physicochemical Properties

The C-terminal tail of the 2N4R Tau isoform (residues 421-441) has the following sequence:

H K P G G G Q V E V K S E K L D F K D R V Q S K I G S L D N I T H V P G G G N K K I E T H K

A commonly studied peptide from this region is Tau(421-441). Its properties are summarized below.

| Property | Value |

| Sequence | His-Lys-Pro-Gly-Gly-Gly-Gln-Val-Glu-Val-Lys-Ser-Glu-Lys-Leu-Asp-Phe-Lys-Asp-Arg-Val-Gln-Ser-Lys-Ile-Gly-Ser-Leu-Asp-Asn-Ile-Thr-His-Val-Pro-Gly-Gly-Gly-Asn-Lys-Lys-Ile-Glu-Thr-His-Lys |

| Molecular Weight | ~4788.5 Da (unmodified) |

| Isoelectric Point (pI) | Approximately 9.89 (basic) |

| Solubility | Generally soluble in aqueous buffers (e.g., PBS, Tris) |

Aggregation Propensity

While the microtubule-binding repeats (MTBRs) are the primary drivers of Tau aggregation, the C-terminal domain can modulate this process. In isolation, short C-terminal peptides do not readily form amyloid fibrils under physiological conditions. However, their interaction with polyanionic cofactors like heparin can induce aggregation.

| Parameter | Observation |

| Spontaneous Aggregation | Low to negligible |

| Cofactor-Induced Aggregation | Can form β-sheet-rich aggregates in the presence of heparin or arachidonic acid. |

| Seeding Capacity | Pre-formed aggregates of C-terminal peptides can have limited capacity to seed the aggregation of full-length Tau. |

Post-Translational Modifications (PTMs)

The C-terminal domain is subject to several PTMs that can influence Tau's function and pathogenic transformation.

Phosphorylation

Phosphorylation is a key PTM in Tau. While the proline-rich domain and the region flanking the MTBRs are major sites of phosphorylation, the C-terminus also contains potential phosphorylation sites.

-

Key Kinases: Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase 2 (CK2) have been implicated in phosphorylating serine and threonine residues in the C-terminal region.

-

Functional Impact: Phosphorylation in this region can influence microtubule binding and may affect the conformational state of Tau, potentially priming it for aggregation.

Experimental Protocols

Synthesis and Purification of C-Terminal Tau Peptides

A standard protocol for obtaining C-terminal Tau peptides is through solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Selection: Use a Rink Amide resin to obtain a C-terminally amidated peptide.

-

Chain Assembly: Perform automated or manual Fmoc-based synthesis.

-

Deprotection: Use 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus.

-

Coupling: Use a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexa

-

Methodological & Application

Application Notes and Protocols for In Vitro Aggregation Assay of Tau Peptide (512-525) Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of the microtubule-associated protein Tau is a pathological hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease. The Tau protein and its fragments are central to the formation of neurofibrillary tangles (NFTs) within neurons. The specific peptide sequence Tau (512-525) amide is a fragment of the C-terminal region of the Tau protein. Investigating the in vitro aggregation of such synthetic Tau peptides is crucial for understanding the fundamental mechanisms of Tau fibrillization and for the screening of potential therapeutic inhibitors of this process.

These application notes provide a detailed protocol for assessing the in vitro aggregation of Tau Peptide (512-525) amide using a Thioflavin T (ThT) fluorescence assay and Transmission Electron Microscopy (TEM). The ThT assay allows for real-time monitoring of fibril formation, while TEM provides direct visualization of the resulting aggregate morphology.

Principle of the Thioflavin T Assay

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils. In solution, ThT has low fluorescence, but when it intercalates within the β-sheet-rich structures of aggregated peptides, its conformation becomes more rigid, leading to a strong fluorescent signal. This property allows for the quantitative monitoring of amyloid fibril formation over time. The fluorescence is typically measured with an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.[1][2]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier/Preparation |

| This compound | Commercially available |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Sigma-Aldrich or equivalent |

| Thioflavin T (ThT) | Sigma-Aldrich or equivalent |

| Heparin Sodium Salt | Sigma-Aldrich or equivalent |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Prepare in-house or commercially available |

| Ammonium Acetate (B1210297) | Sigma-Aldrich or equivalent |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent |

| Nuclease-free water | Thermo Fisher Scientific or equivalent |

| Black, clear-bottom 96-well plates | Corning, Greiner Bio-One, or equivalent[3] |

| Transmission Electron Microscopy (TEM) grids | Electron Microscopy Sciences or equivalent |

| Uranyl Acetate | Electron Microscopy Sciences or equivalent |

Preparation of Stock Solutions

| Stock Solution | Preparation Protocol | Storage |

| This compound | 1. To ensure a monomeric state, dissolve the lyophilized peptide in HFIP to a concentration of 1 mg/mL.[1] 2. Aliquot into microcentrifuge tubes and allow the HFIP to evaporate completely in a fume hood. 3. Store the dried peptide aliquots at -80°C. 4. Immediately before use, dissolve a dried aliquot in an appropriate assay buffer (e.g., PBS, pH 7.4) to the desired stock concentration (e.g., 1 mM). | -80°C (dried aliquots) |

| Thioflavin T (ThT) | 1. Dissolve ThT powder in nuclease-free water to a final concentration of 1 mM. 2. Filter through a 0.22 µm syringe filter to remove any particulates.[1][3] | 4°C, protected from light |

| Heparin | 1. Dissolve heparin sodium salt in nuclease-free water to a final concentration of 1 mM. 2. Filter through a 0.22 µm syringe filter. | -20°C |

Experimental Workflow: Thioflavin T Aggregation Assay

Caption: Experimental workflow for the this compound in vitro aggregation assay.

Thioflavin T Assay Protocol

-

Peptide Preparation:

-

Begin with the pre-treated, dried this compound aliquots to ensure the absence of pre-formed aggregates.[1]

-

Resuspend the peptide in the desired assay buffer (e.g., PBS, pH 7.4) to a working stock concentration.

-

-

Reaction Setup:

-

In a black, clear-bottom 96-well plate, prepare the reaction mixtures. A typical final volume per well is 100-200 µL.

-

It is recommended to prepare a master mix for each condition to ensure consistency across replicates.

-

The final concentrations of components need to be optimized, but a good starting point is:

-

Add the components in the following order: Assay Buffer, Tau Peptide, Heparin (if used), and finally Thioflavin T.

-

Gently mix by pipetting up and down. Avoid introducing air bubbles.

-

Include control wells:

-

Buffer with ThT only (blank).

-

Peptide with ThT (to assess baseline fluorescence).

-

Buffer with ThT and heparin (if used).

-

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a microplate reader pre-heated to 37°C.[3][5]

-

Set the plate reader to shake continuously or at regular intervals.[3]

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.[3][5]

-

Typical instrument settings:

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Plot the mean fluorescence intensity for each condition against time.

-

The resulting sigmoidal curve can be analyzed to determine the lag phase, elongation rate, and maximum fluorescence intensity, which are indicative of the aggregation kinetics.

-

Transmission Electron Microscopy (TEM) Protocol

TEM is used to visually confirm the presence and morphology of fibrillar aggregates at the end of the aggregation assay.

-

Sample Preparation:

-

Take an aliquot from the aggregation reaction mixture at the desired time point (typically after the ThT fluorescence has plateaued).

-

Place a TEM grid (e.g., carbon-coated copper grid) in a pair of fine-tipped forceps.

-

-

Negative Staining:

-

Apply 3-5 µL of the sample onto the grid and allow it to adsorb for 1-2 minutes.

-

Wick away the excess sample with the edge of a piece of filter paper.

-

Wash the grid by briefly floating it on a drop of deionized water.

-

Apply 3-5 µL of a negative staining solution (e.g., 2% uranyl acetate in water) to the grid for 1-2 minutes.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Examine the grid using a transmission electron microscope.

-

Acquire images at various magnifications to observe the morphology of the Tau peptide aggregates.

-

Data Presentation

Quantitative data from the ThT aggregation assay should be summarized in tables for clear comparison between different experimental conditions.

Table 1: Thioflavin T Assay Parameters

| Parameter | Value |

| Peptide Concentration | 10 - 50 µM |

| Thioflavin T Concentration | 10 - 25 µM |

| Heparin Concentration (if used) | 2.5 - 10 µM |

| Assay Buffer | PBS, pH 7.4 |

| Incubation Temperature | 37°C |

| Shaking | Continuous or intermittent |

| Plate Type | 96-well, black, clear-bottom |

| Excitation Wavelength | 450 nm |

| Emission Wavelength | 485 nm |

| Measurement Interval | 15 - 30 min |

| Total Assay Time | 24 - 72 hours |

Table 2: Hypothetical Aggregation Kinetics Data

| Condition | Lag Phase (hours) | Max Fluorescence (a.u.) |

| This compound (25 µM) | 12.5 | 8,500 |

| This compound (25 µM) + Heparin (5 µM) | 4.2 | 15,000 |

| This compound (50 µM) | 8.0 | 18,000 |

| This compound (50 µM) + Heparin (10 µM) | 2.1 | 25,000 |

| Inhibitor X + Tau Peptide (50 µM) + Heparin (10 µM) | 10.5 | 5,000 |

Signaling Pathways and Logical Relationships

The aggregation of Tau peptides follows a nucleation-dependent polymerization mechanism. This process can be influenced by various factors, including the intrinsic properties of the peptide sequence, the presence of co-factors or inducers, and environmental conditions.

Caption: Nucleation-dependent aggregation pathway of Tau peptides.

Concluding Remarks

This document provides a comprehensive protocol for the in vitro aggregation assay of this compound. Researchers should note that the specific conditions, such as peptide concentration and the necessity of an aggregation inducer like heparin, may require optimization for this particular peptide fragment. The combination of the Thioflavin T assay for kinetic analysis and Transmission Electron Microscopy for morphological characterization offers a robust approach to studying the aggregation of Tau peptides and for the evaluation of potential inhibitors.

References

Application Notes and Protocols for Thioflavin T Assay with Tau Peptide (512-525) Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of Tau protein is a pathological hallmark of several neurodegenerative diseases known as tauopathies, including Alzheimer's disease.[1] The Tau peptide (512-525) amide is a fragment of the Tau protein that may be involved in the initiation of aggregation. The Thioflavin T (ThT) assay is a widely used, sensitive, and reliable method for monitoring the kinetics of amyloid fibril formation in vitro.[2] This fluorescent dye, Thioflavin T, exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures characteristic of amyloid fibrils.[3][4] This increase in fluorescence provides a real-time method to track the aggregation process.[5][6]

These application notes provide a detailed protocol for utilizing the ThT assay to monitor the aggregation of this compound. This assay serves as a valuable tool for investigating the mechanisms of Tau aggregation and for screening potential therapeutic inhibitors.

Principle of the Thioflavin T Assay

Thioflavin T is a benzothiazole (B30560) dye that, in its free state in solution, has a low fluorescence quantum yield.[2] When ThT binds to the cross-β-sheet structures of amyloid fibrils, the rotation of its molecular components is restricted. This rigidification leads to a significant enhancement of its fluorescence emission, with a typical excitation maximum around 450 nm and an emission maximum around 482-490 nm.[3][7] The intensity of the fluorescence is directly proportional to the amount of fibrillar aggregates formed, enabling the kinetic monitoring of protein aggregation.

Materials and Reagents

-

This compound

-

Thioflavin T (ThT)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Heparin (optional, as an inducer of aggregation)

-

Black, clear-bottom 96-well plates (non-binding surface recommended)[4]

-

Plate reader with fluorescence detection capabilities

-

Incubator with shaking capabilities

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution:

-

Prepare a stock solution of the Tau peptide in a suitable solvent, such as DMSO or sterile water. The final concentration of the stock solution should be accurately determined. It is recommended to prepare fresh or use aliquots stored at -80°C to avoid freeze-thaw cycles.

-

-

Thioflavin T Stock Solution:

-

Assay Buffer:

-

Phosphate-Buffered Saline (PBS) at pH 7.4 is a commonly used buffer. Ensure the buffer is filtered through a 0.22 µm filter before use.

-

Aggregation Assay Protocol

This protocol is a general guideline and may require optimization for the specific Tau peptide.

-

Prepare the Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture for each condition to be tested. The final volume per well is typically 100 µL.[4]

-

The final concentration of this compound should be optimized. A starting point could be in the range of 10-100 µM.

-

The final concentration of ThT is typically between 10-25 µM.[4][8]

-

If using an inducer, the concentration of heparin can be in the range of 2.5-10 µM.[4][8]

-

Order of addition: It is recommended to add the components in the following order: Assay Buffer, Tau Peptide, Heparin (if used), and finally Thioflavin T. Mix gently by pipetting.

-

-

Plate Setup:

-

Pipette 100 µL of each reaction mixture into the wells of a black, clear-bottom 96-well plate.

-

Include appropriate controls:

-

Negative Control: Assay buffer with ThT only (to measure background fluorescence).

-

Peptide Control: Tau peptide in assay buffer without ThT (to check for intrinsic fluorescence).

-

ThT Control: ThT in assay buffer (to monitor ThT stability).

-

-

It is advisable to run each condition in triplicate to ensure reproducibility.[9]

-

-

Incubation and Fluorescence Measurement:

-

Seal the plate to prevent evaporation.[8]

-

Place the plate in a fluorescence plate reader equipped with an incubator and shaking capabilities.

-

Set the temperature to 37°C.[7]

-

Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[7][8]

-

Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (e.g., 24-72 hours).[7]

-

Enable shaking between readings to promote aggregation.[7]

-

Data Presentation

The quantitative data from the ThT assay can be summarized in the following table. This table will allow for easy comparison of aggregation kinetics under different conditions (e.g., with and without inhibitors).

| Condition | Lag Time (hours) | Maximum Fluorescence (a.u.) | Apparent Rate Constant (kapp) (h-1) |

| Tau Peptide Alone | |||

| Tau Peptide + Inhibitor A | |||

| Tau Peptide + Inhibitor B | |||

| Control (e.g., Buffer) |

-

Lag Time: The time before a significant increase in fluorescence is observed.

-

Maximum Fluorescence: The peak fluorescence intensity reached during the experiment.

-

Apparent Rate Constant (kapp): The maximum slope of the sigmoidal aggregation curve, representing the rate of fibril elongation.

Visualizations

Tau Aggregation and ThT Binding Mechanism

Caption: Mechanism of Tau peptide aggregation and Thioflavin T fluorescence.

Experimental Workflow for ThT Assay

Caption: Experimental workflow for the Thioflavin T assay.

References

- 1. Tau Aggregation and Alzheimer's | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 2. benchchem.com [benchchem.com]

- 3. The Thioflavin T assay_Chemicalbook [chemicalbook.com]

- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Thioflavin T spectroscopic assay [assay-protocol.com]

- 6. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 8. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 9. Thioflavin T Assay [protocols.io]

Application Notes and Protocols: Tau Peptide (512-525) Amide in Drug Discovery

Note to the Reader: As of the current date, specific applications and detailed experimental data for Tau Peptide (512-525) amide in drug discovery are not extensively documented in publicly available scientific literature. This document, therefore, provides a general framework and hypothetical applications based on the known roles of Tau protein fragments in neurodegenerative disease research. The protocols and pathways described are illustrative of the methodologies that would be employed to investigate the function of such a peptide.

Introduction

Tau protein is a microtubule-associated protein implicated in the pathology of several neurodegenerative disorders, collectively known as tauopathies, the most common being Alzheimer's disease. The aggregation of hyperphosphorylated Tau into neurofibrillary tangles (NFTs) is a hallmark of these diseases. Tau peptides, fragments of the full-length protein, are crucial tools in drug discovery for several reasons: they can be used to study the mechanisms of Tau aggregation, to screen for small molecules that inhibit this process, to investigate protein-protein interactions, and to develop immunotherapies.

This compound is a synthetic fragment of the Tau protein. While its specific biological function is not yet characterized, its availability for research suggests potential applications in the areas outlined above.[1][] These application notes provide a guide for researchers on how this peptide could be utilized in a drug discovery context.

Hypothetical Applications in Drug Discovery

Based on the general use of Tau peptides in neurodegeneration research, this compound could be applied in the following areas:

-

Screening for Protein-Protein Interaction Modulators: This peptide can be used as a tool to identify proteins or other molecules that interact with this specific region of the Tau protein.[1] Such interactions could be relevant to Tau's normal function or its pathological aggregation.

-

Epitope Mapping for Antibody Development: The peptide can be used to raise or characterize antibodies that target this specific epitope of the Tau protein. These antibodies could be valuable as research tools or as potential therapeutic agents.

-

Investigating Mechanisms of Tau Aggregation: Although this specific fragment's role in aggregation is unknown, it could be studied for its ability to self-aggregate or to influence the aggregation of full-length Tau protein.

-

Functional Assays: The peptide could be used in cellular or biochemical assays to probe the function of the C-terminal region of the Tau protein.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the function and therapeutic potential of this compound.

Protocol 1: In Vitro Protein-Protein Interaction Assay (Pull-Down)

This protocol describes how to identify proteins that interact with this compound from a cell lysate.

Materials:

-

Biotinylated this compound

-

Streptavidin-coated magnetic beads

-

Cell lysate from a relevant cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies for detection (if a specific interaction is being tested) or reagents for mass spectrometry.

Methodology:

-

Peptide Immobilization:

-

Resuspend streptavidin-coated magnetic beads in binding buffer.

-

Add biotinylated this compound to the beads and incubate with gentle rotation for 1-2 hours at 4°C.

-

Wash the beads three times with wash buffer to remove unbound peptide.

-

-

Protein Binding:

-

Prepare cell lysate by treating cultured cells with lysis buffer.

-

Clarify the lysate by centrifugation.

-

Add the cell lysate to the peptide-coated beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Proteins can be visualized by Coomassie staining or silver staining.

-

For identification of unknown interacting proteins, the corresponding bands can be excised and analyzed by mass spectrometry.

-